molecular formula C12H18 B8424464 1,4,8-Cyclododecatriene

1,4,8-Cyclododecatriene

Cat. No. B8424464
M. Wt: 162.27 g/mol
InChI Key: STFWPHPXWOGRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653174B2

Procedure details

Examples of suitable cyclic polyaldehydes are trans-1,3-cyclohexanedicarboxaldehyde; cis-1,3-cyclohexanedicarboxaldehyde; trans-1,4-cyclohexanedicarboxaldehyde; cis-1,4-cyclohexanedicarboxaldehyde; a mixture of 1,3-cyclohexanedicarboxaldehydes and 1,4-cyclohexanedicarboxaldehydes, preferably a 1-to-1 mixture thereof; exo,exo-2,5-norbornanedicarboxaldehyde; exo,exo-2,6-norbornanedicarboxaldehyde; exo,endo-2,5-norbornanedicarboxaldehyde; exo,endo-2,6-norbornanedicarboxaldehyde; endo,endo-2,5-norbornanedicarboxaldehyde; endo,endo-2,6-norbornanedicarboxaldehyde product (endo and exo mixture); 3-(3-formylcyclohexyl)propanal; 3-(4-formylcyclohexyl)propanal; 2-(3-formylcyclohexyl)propanal; 2-(4-formylcyclohexyl)propanal; and cyclododecane-1,4,8-tricarbaldehyde. The trans-1,3-cyclohexanedicarboxaldehyde; cis-1,3-cyclohexanedicarboxaldehyde; trans-1,4-cyclohexanedicarboxaldehyde; and cis-1,4-cyclohexanedicarboxaldehyde can be prepared by a process comprising hydroformylating 3-cyclohexene-1-carboxaldehyde using the hydroformylating conditions described later. The 1:1 mixture of 1,3- and 1,4-cyclohexanedicarboxaldehydes can be prepared by a process comprising reacting acrolein and 1,3-butadiene in a Diels-Alder reaction to give 3-cyclohexenecarboxaldehyde (also called 1,2,3,6-tetrahydrobenzaldehyde), and hydroformylating the 3-cyclohexenecarboxaldehyde using the hydroformylating conditions described later. The exo,exo-2,5-norbornanedicarboxaldehyde; exo,exo-2,6-norbornanedicarboxaldehyde; exo,endo-2,5-norbornanedicarboxaldehyde; exo,endo-2,6-norbornanedicarboxaldehyde; endo,endo-2,5-norbornanedicarboxaldehyde; and endo,endo-2,6-norbornanedicarboxaldehyde product (endo and exo mixture) can be prepared by a process comprising reacting acrolein and cyclopentadiene in a Diels-Alder reaction to give a 2-norbornene-5-carboxaldehyde, and hydroformylating the 2-norbornene-5-carboxaldehyde using the hydroformylating conditions described later. The 3-(3-formylcyclohexyl)propanal; 3-(4-formylcyclohexyl)propanal; 2-(3-formylcyclohexyl)propanal; and 2-(4-formylcyclohexyl)propanal can be prepared by a process comprising hydroformylating vinyl cyclohexene. The cyclododecane-1,4,8-tricarbaldehyde can be prepared by a process comprising trimerizing 1,3-butadiene to give 1,4,8-cyclododecatriene, and hydroformylating the 1,4,8-cyclododecatriene using the hydroformylating conditions described later.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-formylcyclohexyl)propanal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(4-formylcyclohexyl)propanal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(3-formylcyclohexyl)propanal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(4-formylcyclohexyl)propanal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
cyclododecane-1,4,8-tricarbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:9][CH:4]([CH:5]([CH:7]=O)[CH2:6]1)[CH:3]=[CH:2]2.[CH:10]([CH:12]1CCC[CH:14](CCC=O)[CH2:13]1)=O.C(C1CCC(CCC=O)CC1)=O.C(C1CCCC(C(C)C=O)C1)=O.C(C1CCC(C(C)C=O)CC1)=O.C(C1CCCCC=1)=C.C1(C=O)CCCCC(C=O)CCCC(C=O)CC1.C=CC=C>>[CH:2]1[CH2:3][CH2:4][CH2:9][CH:1]=[CH:6][CH2:5][CH2:7][CH:10]=[CH:12][CH2:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=CC(C(C1)C=O)C2
Step Two
Name
3-(3-formylcyclohexyl)propanal
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1CC(CCC1)CCC=O
Step Three
Name
3-(4-formylcyclohexyl)propanal
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1CCC(CC1)CCC=O
Step Four
Name
2-(3-formylcyclohexyl)propanal
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1CC(CCC1)C(C=O)C
Step Five
Name
2-(4-formylcyclohexyl)propanal
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1CCC(CC1)C(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CCCCC1
Step Seven
Name
cyclododecane-1,4,8-tricarbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(CCCC(CCCC1)C=O)C=O)C=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CCC=CCCC=CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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